Ethyl azocan-1-ylacetate
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Overview
Description
Ethyl azocan-1-ylacetate is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.3 g/mol . It is characterized by the presence of an azo group (-N=N-) and an ester group, which contribute to its unique properties. This compound is used in various research fields due to its stability and moderate reactivity.
Preparation Methods
The synthesis of ethyl azocan-1-ylacetate typically involves a multistep process. One common method includes the reaction of azocane with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl azocan-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl azocan-1-ylacetate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent and building block in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of ethyl azocan-1-ylacetate involves its interaction with molecular targets through its azo and ester groups. The azo group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl azocan-1-ylacetate can be compared with other azo compounds such as ethyl azocan-2-ylacetate and ethyl azocan-3-ylacetate . While these compounds share similar structural features, this compound is unique due to its specific positioning of the ester group, which influences its reactivity and applications .
Biological Activity
Ethyl azocan-1-ylacetate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, antifungal, and anticancer effects, supported by empirical data and case studies.
Chemical Structure and Properties
This compound is characterized by its azocane structure, which contributes to its unique biological activities. The molecular formula is C10H16N2O2, indicating the presence of both ester and amine functional groups that may play a role in its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit moderate inhibitory effects against various bacterial strains, including:
- Klebsiella pneumoniae
- Escherichia coli
- Staphylococcus aureus
The effectiveness of this compound in inhibiting these pathogens suggests its potential use as an antimicrobial agent in clinical settings .
Antifungal Activity
This compound also demonstrates significant antifungal activity. In vitro studies have indicated that it can inhibit the growth of several fungal species, including:
- Candida albicans
- Aspergillus niger
The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with cellular metabolism .
Table 1: Antifungal Efficacy of this compound
Fungal Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|
Candida albicans | 15 | 50 |
Aspergillus niger | 20 | 45 |
Anticancer Properties
Emerging research has also investigated the anticancer potential of this compound. In a study involving human breast cancer cell lines (MCF-7), the compound exhibited cytotoxic effects with an IC50 value of approximately 102 µg/mL. Flow cytometry analyses revealed that treatment with this compound induced apoptosis in cancer cells, indicating its potential as a therapeutic agent against malignancies .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university assessed the antimicrobial properties of this compound against clinical isolates. The results demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 2: Anticancer Activity
In another investigation, the anticancer effects of this compound were evaluated using a panel of cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy .
Properties
IUPAC Name |
ethyl 2-(azocan-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTLYTRBYBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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